molecular formula C11H14N2O B1360108 6-Methoxytryptamine CAS No. 3610-36-4

6-Methoxytryptamine

Cat. No.: B1360108
CAS No.: 3610-36-4
M. Wt: 190.24 g/mol
InChI Key: VOCGEKMEZOPDFP-UHFFFAOYSA-N
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Description

6-Methoxytryptamine (CAS 3610-36-4, C₁₁H₁₄N₂O) is a substituted tryptamine derivative characterized by a methoxy group at the 6-position of the indole ring. It is a key intermediate in organic synthesis, particularly in the construction of β-carboline alkaloids and spirooxindole frameworks via reactions such as the Pictet-Spengler cyclization . The compound is widely used in the asymmetric synthesis of natural products like strychnofoline and reserpine, where its methoxy group influences stereochemical outcomes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Methoxytryptamine can be synthesized through several methods. One common approach involves the methylation of tryptamine. This process typically uses methyl iodide as the methylating agent in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: Industrial production of this compound often employs biocatalytic processes due to their efficiency and sustainability. For instance, the enzymatic synthesis using immobilized enzymes in a flow-based system has been developed. This method allows for high yields and reduced reaction times, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 6-Methoxytryptamine undergoes various chemical reactions, including:

  • **Ox

Biological Activity

6-Methoxytryptamine (6-MT) is a naturally occurring indoleamine compound, structurally related to serotonin and melatonin. Its molecular formula is C11H14N2OC_{11}H_{14}N_{2}O with a molecular weight of 190.24 g/mol. This compound is recognized for its significant biological activities, including roles in neurotransmission, circadian rhythm regulation, and potential therapeutic applications in mood disorders.

This compound functions primarily as a serotonin receptor agonist , influencing various physiological processes. The compound's structural similarity to serotonin allows it to interact with serotonin receptors, which are crucial in regulating mood, anxiety, and sleep patterns. Research indicates that 6-MT may modulate neurotransmitter release and neuronal plasticity, contributing to its psychotropic effects.

Neuropharmacological Effects

  • Mood Regulation : Studies have shown that 6-MT can exhibit antidepressant-like effects in animal models. It has been suggested that the compound promotes neurogenesis and synaptic plasticity, similar to established antidepressants like ketamine .
  • Anxiolytic Properties : Research indicates that 6-MT may reduce anxiety-like behaviors in rodent models, potentially offering therapeutic avenues for anxiety disorders .
  • Sleep Regulation : Given its relation to melatonin, 6-MT is also explored for its effects on sleep patterns. It may help in regulating circadian rhythms and improving sleep quality .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities of this compound compared to other related compounds:

Compound Primary Action Receptor Interaction Therapeutic Potential
This compound Mood enhancement, anxiolyticSerotonin receptors (5-HT)Antidepressant, anxiolytic
Melatonin Sleep regulationMelatonin receptorsSleep aids
Serotonin Mood stabilization5-HT receptorsAntidepressant
5-MeO-DMT Hallucinogenic effectsSerotonin receptors (5-HT2A)Psychoplastogenic

Study on Neurogenesis

A study published in Nature demonstrated that 6-MT promotes neurogenesis in the hippocampus of mice subjected to chronic stress. The results indicated an increase in dendritic spine density and synaptic connections following treatment with 6-MT, suggesting its potential as a rapid-acting antidepressant .

Anxiolytic Effects in Rodents

In another study focusing on anxiety models in rodents, administration of 6-MT significantly reduced anxiety-like behaviors measured by the elevated plus maze test. The findings suggest that 6-MT may activate specific serotonin pathways involved in anxiety modulation .

Sleep Studies

Research examining the effects of 6-MT on sleep patterns revealed that it could enhance sleep quality and duration in animal models. This aligns with its structural similarity to melatonin, indicating a potential role in developing new sleep aids .

Scientific Research Applications

Scientific Research Applications

6-Methoxytryptamine has been studied for its diverse applications in research, particularly in the following areas:

Neuroscience Research

  • Serotonin Receptor Agonism : this compound acts as a serotonin receptor agonist, which is crucial for understanding mood regulation. Research indicates that it may play a role in developing treatments for depression and anxiety disorders by enhancing neurogenesis in the hippocampus of stressed mice .

Pharmaceutical Development

  • Drug Synthesis Precursor : This compound is a valuable precursor in synthesizing pharmaceuticals targeting neurological conditions. Its structural similarity to serotonin and melatonin offers pathways for developing new therapeutic agents that could improve drug efficacy and safety profiles .

Sleep Studies

  • Melatonin Analog : Due to its resemblance to melatonin, this compound is explored in sleep regulation studies. Its potential as a sleep aid or treatment for insomnia is under investigation, aiming to provide alternatives to current sleep medications .

Biochemical Research

  • Metabolic Pathway Investigation : The compound is utilized in various biochemical assays to study metabolic processes involving tryptamines. This research provides insights into neurotransmitter metabolism and its implications for health .

Natural Product Synthesis

  • Herbal Medicine Development : this compound is employed in synthesizing natural products, contributing to the development of herbal medicines and supplements that leverage its biological activity .

Case Studies and Findings

StudyFocusFindings
Nature Study (2024)NeurogenesisDemonstrated that this compound promotes neurogenesis in the hippocampus of mice subjected to chronic stress, suggesting potential antidepressant effects .
Pharmacological ResearchDrug DevelopmentHighlighted the compound's role as a precursor in synthesizing drugs targeting serotonin receptors, enhancing understanding of mood disorders .
Sleep Regulation StudySleep DisordersInvestigated the effects of this compound on sleep patterns, indicating its potential as a natural sleep aid .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended to confirm the purity of 6-Methoxytryptamine in research settings?

  • Methodological Answer : High-performance liquid chromatography (HPLC) paired with certified reference standards is critical for purity validation. Gas chromatography (GC) should supplement this to detect volatile impurities. Batch-specific certificates of analysis (CoA) must be reviewed, as commercial suppliers like Cayman Chemical provide detailed chromatographic profiles for forensic and research applications .

Q. What storage conditions ensure the stability of this compound?

  • Methodological Answer : Store at 0°C–6°C in airtight, light-resistant containers under inert gas (e.g., nitrogen). Stability data indicate integrity for ≥2 years under these conditions. Avoid repeated freeze-thaw cycles to prevent degradation of the indole ring structure .

Q. What are the primary synthetic routes for this compound?

  • Methodological Answer : Commercial synthesis often involves methoxylation of tryptamine precursors. For lab-scale preparation, a Schiff base condensation between indole-6-carboxaldehyde and ethylenediamine derivatives, followed by reductive amination, yields the compound. Post-synthetic purification requires recrystallization from ethanol/water mixtures .

Advanced Research Questions

Q. How can this compound be integrated into multicomponent reactions for natural product synthesis?

  • Methodological Answer : The compound participates in thiourea-catalyzed enantioselective Pictet-Spengler cyclizations . For example, coupling Ugi reaction-derived intermediates (e.g., ketoamide [310]) with this compound enables synthesis of complex alkaloids like (+)-peganumine A. This requires chiral thiourea catalysts to control stereochemistry at the C1 position .

Q. What strategies address contradictions in toxicological data for this compound?

  • Methodological Answer : While ACGIH/IARC/NTP do not classify it as carcinogenic, the lack of comprehensive LD50 data necessitates in vitro toxicogenomic profiling (e.g., Ames test for mutagenicity, mitochondrial toxicity assays). Cross-reference structural analogs like melatonin (N-acetyl-5-methoxytryptamine), which shares metabolic pathways, to infer potential risks .

Q. How is this compound utilized in supramolecular chemistry applications?

  • Methodological Answer : Its ammonium form binds to calix[6]arene tris-carboxylic acid hosts via endo-complexation. Optimize binding by removing tert-butyl groups from the calixarene scaffold to enhance cavity accessibility. NMR titration experiments (e.g., ¹H NMR in CDCl3) quantify association constants (Ka) for host-guest systems .

Q. What methodological considerations apply to its use in alkaloid derivatization (e.g., vinblastine analogues)?

  • Methodological Answer : In vindoline C5-substituted vinblastine synthesis, this compound serves as a precursor for oxadiazole intermediates . Key steps include enantiomer resolution via chiral chromatography and Fe-catalyzed cycloadditions. Monitor reaction progress using LC-MS to ensure regioselectivity at the indole C2 position .

Q. Data Management and Ethical Considerations

Q. How should researchers handle data reproducibility challenges in studies involving this compound?

  • Methodological Answer : Adopt protocols from systematic review frameworks (e.g., Cochrane Handbook) for meta-analysis of conflicting data. Retain raw spectral data (NMR, HPLC) for ≥5 years and share via open-access repositories. Use Maxwell’s nine-key-argument framework to structure research proposals, emphasizing transparency in synthetic methodologies .

Q. What ethical guidelines apply to publishing research on psychoactive analogs of this compound?

  • Methodological Answer : Explicitly state non-human use in publications, referencing forensic standards (e.g., Cayman Chemical’s warnings). Avoid dual-use terminology; instead, focus on mechanistic insights (e.g., receptor binding assays for serotonin receptors). Disclose all funding sources to mitigate conflicts of interest .

Comparison with Similar Compounds

Structural and Functional Differences

Tryptamine derivatives vary in methoxy substitution positions (4-, 5-, 6-, or 7-) and additional functional groups (e.g., N-alkylation). These structural differences critically impact their chemical reactivity and biological activity:

Compound Methoxy Position Key Structural Features EC₅₀ (Serotonin Release) Key Applications
5-Methoxytryptamine 5 Unsubstituted amine 0.5 nM High-potency serotonin releaser
6-Methoxytryptamine 6 Unsubstituted amine 2443 nM β-Carboline alkaloid synthesis
4-Methoxytryptamine 4 Unsubstituted amine 9.0 nM Moderate neurotransmitter activity
7-Methoxytryptamine 7 Unsubstituted amine 490 nM Limited pharmacological use
5-MeO-N,N-DMT 5 N,N-Dimethyl substitution N/A Neuropsychiatric research

Key Observations :

  • Positional Effects : The 5-methoxy analog exhibits 4,800-fold greater potency in serotonin release compared to this compound, highlighting the importance of methoxy group positioning on receptor interaction .
  • N-Alkylation : N-Methylation or ethylation reduces potency. For example, N-methyltryptamine shows a 6.8-fold decrease in EC₅₀ compared to unsubstituted tryptamine .

Pharmacological Profiles

  • Neurotransmitter Release : this compound (EC₅₀ = 2443 nM) is a weak dopamine and serotonin releaser compared to 5-methoxytryptamine (EC₅₀ = 0.5 nM), likely due to reduced receptor affinity caused by the 6-methoxy group’s steric bulk .
  • Therapeutic Potential: 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) shows promise in treating neuropsychiatric disorders, while this compound’s applications are primarily synthetic due to its low bioactivity .

Properties

IUPAC Name

2-(6-methoxy-1H-indol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-14-9-2-3-10-8(4-5-12)7-13-11(10)6-9/h2-3,6-7,13H,4-5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOCGEKMEZOPDFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CN2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80189680
Record name 2-(2-Aminoethyl)-5-methoxyindole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3610-36-4
Record name 6-Methoxytryptamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3610-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Aminoethyl)-5-methoxyindole
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Record name 2-(2-Aminoethyl)-5-methoxyindole
Source EPA DSSTox
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Record name 2-(2-aminoethyl)-5-methoxyindole
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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